molecular formula C6H9ClO B8029251 3-chlorocyclohexan-1-one CAS No. 21299-27-4

3-chlorocyclohexan-1-one

Cat. No.: B8029251
CAS No.: 21299-27-4
M. Wt: 132.59 g/mol
InChI Key: YOXBMCKDEYPAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorocyclohexan-1-one is an organic compound with the molecular formula C6H9ClO It is a chlorinated derivative of cyclohexanone, where a chlorine atom is substituted at the third position of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorocyclohexan-1-one can be synthesized through several methods. One common approach involves the chlorination of cyclohexanone. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position of the cyclohexanone ring.

Another method involves the use of thionyl chloride (SOCl2) to introduce the chlorine atom. In this method, cyclohexanone is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chlorocyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chlorocyclohexanone oxime or further to 3-chlorocyclohexanone oxime derivatives.

    Reduction: Reduction of this compound can yield 3-chlorocyclohexanol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 3-Chlorocyclohexanone oxime and its derivatives.

    Reduction: 3-Chlorocyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3-Chlorocyclohexan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chlorocyclohexan-1-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The chlorine atom in the molecule enhances its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorocyclohexanone: Another chlorinated cyclohexanone with the chlorine atom at the second position.

    4-Chlorocyclohexanone: Chlorine atom is at the fourth position.

    Cyclohexanone: The parent compound without any chlorine substitution.

Uniqueness

3-Chlorocyclohexan-1-one is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and applications compared to its isomers.

Properties

IUPAC Name

3-chlorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXBMCKDEYPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447539
Record name Cyclohexanone, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21299-27-4
Record name 3-Chlorocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21299-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chlorocyclohexan-1-one
Reactant of Route 2
3-chlorocyclohexan-1-one
Reactant of Route 3
3-chlorocyclohexan-1-one
Reactant of Route 4
3-chlorocyclohexan-1-one
Reactant of Route 5
3-chlorocyclohexan-1-one
Reactant of Route 6
3-chlorocyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.